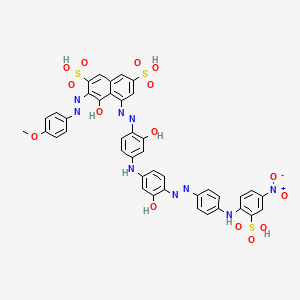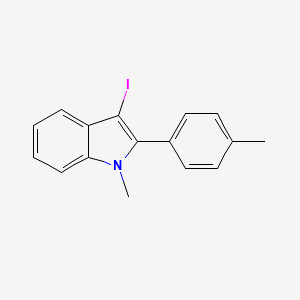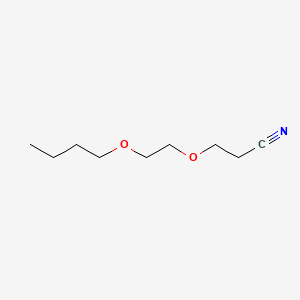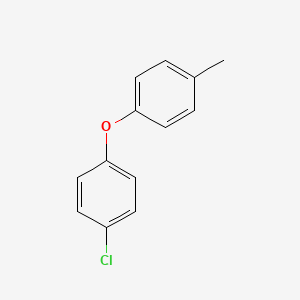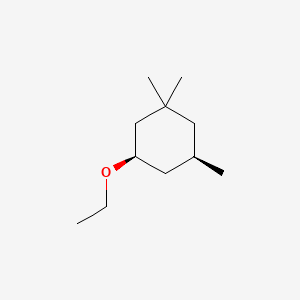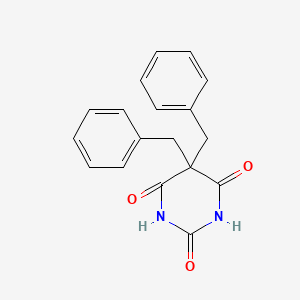
Barbituric acid, 5,5-dibenzyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dibenzylbarbituric acid: is a derivative of barbituric acid, characterized by the substitution of two benzyl groups at the 5th position of the pyrimidine ring. This compound is part of the barbiturate family, which is known for its central nervous system depressant properties. Barbiturates have historically been used as sedatives, hypnotics, and anticonvulsants, although their use has declined due to the development of safer alternatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibenzylbarbituric acid typically involves the condensation of barbituric acid with benzyl halides under basic conditions. One common method is the reaction of barbituric acid with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of 5,5-Dibenzylbarbituric acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dibenzylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Benzyl carboxylic acids.
Reduction: Hydroxyl derivatives of 5,5-Dibenzylbarbituric acid.
Substitution: Various substituted barbituric acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Dibenzylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anticonvulsant, although its use is limited due to the availability of safer alternatives.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5,5-Dibenzylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparación Con Compuestos Similares
5,5-Diethylbarbituric acid: Known for its use as a hypnotic.
5,5-Dimethylbarbituric acid: Another barbiturate with sedative properties.
5,5-Dibromobarbituric acid: Studied for its unique hydrogen bonding structures.
Comparison: 5,5-Dibenzylbarbituric acid is unique due to the presence of benzyl groups, which influence its chemical reactivity and biological activity. Compared to 5,5-Diethylbarbituric acid and 5,5-Dimethylbarbituric acid, the benzyl groups provide steric hindrance, affecting the compound’s interaction with biological targets. Additionally, the benzyl groups can participate in π-π interactions, which can further modulate the compound’s properties.
Propiedades
Número CAS |
26371-47-1 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
5,5-dibenzyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O3/c21-15-18(16(22)20-17(23)19-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22,23) |
Clave InChI |
SLCFHAGEVYERLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


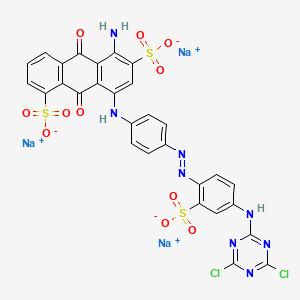
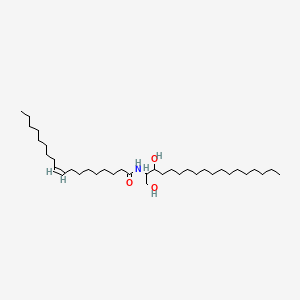
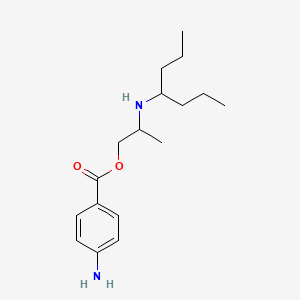
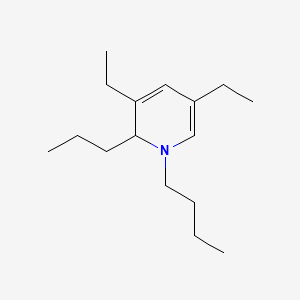
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
